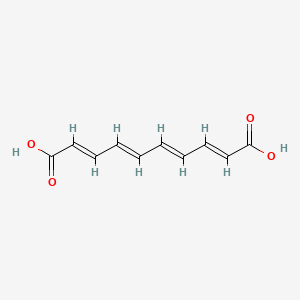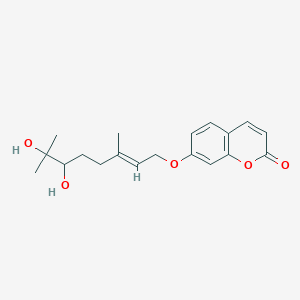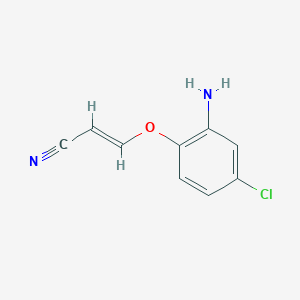
1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and octadecanoyl (stearoyl) respectively. It is a tautomer of a this compound zwitterion.
PE(16:0/18:0), also known as PE(34:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PE(16:0/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/18:0) can be biosynthesized from PS(16:0/18:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/18:0) can be biosynthesized from PS(16:0/18:0); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(16:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PE(16:0/18:0) and S-adenosylmethionine can be converted into pe-nme(16:0/18:0) and S-adenosylhomocysteine; which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. In humans, PE(16:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway.
Aplicaciones Científicas De Investigación
Membrane Composition and Properties
1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphoethanolamine is a significant component in the study of lipid membranes. Research has explored its role in binary mixtures with other lipids like dimyristoyl phosphatidylethanolamine, providing insights into the miscibility and phase behavior of lipid bilayers in different states (Lin et al., 1995)(Lin et al., 1995).
Drug Interaction Studies
The interaction between this lipid and other molecules, such as tetracaine, has been examined using pH modulation sensing platforms. This research is crucial for understanding the interactions between potential drug candidates and lipid bilayers, informing drug development and analysis (Huang et al., 2013)(Huang et al., 2013).
Structural Characterization and Synthesis
Advances in liquid chromatography and mass spectrometry have enabled the detailed analysis of this lipid's molecular species. These studies are significant for understanding the structural composition of lipid membranes and their biological functions (Dasgupta et al., 1987)(Dasgupta et al., 1987).
Membrane Biophysics
Research has been conducted on the phase properties of lipid mixtures containing this compound, using fluorescent probes to examine the mixing properties and domain formation in lipid bilayers (Ahn et al., 1999)(Ahn et al., 1999).
Therapeutic Applications
There has been research on the enzymatic release of antitumor ether lipids from prodrugs in liposome systems containing this lipid, which has implications for targeted drug delivery in cancer therapy (Andresen et al., 2004)(Andresen et al., 2004).
Propiedades
Fórmula molecular |
C39H78NO8P |
|---|---|
Peso molecular |
720 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H78NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h37H,3-36,40H2,1-2H3,(H,43,44)/t37-/m1/s1 |
Clave InChI |
RPJZYOHZALDGKI-DIPNUNPCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




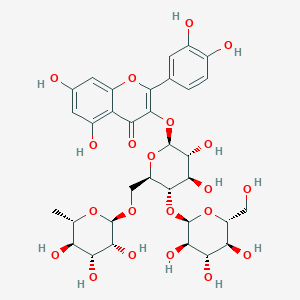
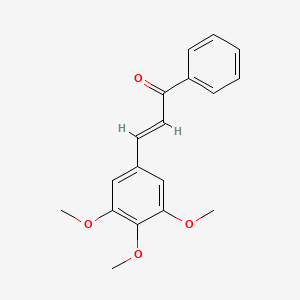
![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
